molecular formula C30H44O4 B1262548 Kadsuracoccinic acid A CAS No. 1016260-22-2

Kadsuracoccinic acid A

Cat. No.: B1262548
CAS No.: 1016260-22-2
M. Wt: 468.7 g/mol
InChI Key: QOIBKZDJHBYYMX-AVNVPESYSA-N
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Description

Kadsuracoccinic acid A is a triterpenoid compound isolated from the roots of the medicinal plant Kadsura coccinea. This plant belongs to the Schisandraceae family and is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties .

Biochemical Analysis

Biochemical Properties

Kadsuracoccinic acid A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE), enzymes involved in metabolic and neurological processes, respectively . The inhibition of these enzymes by this compound suggests its potential therapeutic applications in managing metabolic disorders and neurodegenerative diseases.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes . Additionally, it has been shown to enhance antioxidant defense mechanisms in hepatocytes, thereby protecting cells from oxidative stress-induced damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to PTP1B results in the inhibition of this enzyme, which plays a role in regulating insulin signaling and glucose homeostasis . Similarly, the interaction of this compound with AChE leads to the inhibition of this enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of this compound, reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been reported to influence metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism and oxidative stress . For example, this compound has been shown to inhibit the enzyme HMG-CoA reductase, a key regulator of cholesterol synthesis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins play a role in the localization and accumulation of this compound within specific tissues, influencing its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been observed to accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial integrity . This subcellular localization is essential for the compound’s ability to modulate cellular processes and maintain cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kadsuracoccinic acid A can be synthesized through the extraction of Kadsura coccinea roots. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the triterpenoids. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography, to purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Kadsura coccinea roots. The process includes drying and grinding the roots, followed by solvent extraction and purification using advanced chromatographic methods. The purified compound is then crystallized to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Kadsuracoccinic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Kadsuracoccinic acid A has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.

    Biology: The compound is investigated for its role in cellular processes and its effects on various biological pathways.

    Medicine: this compound is studied for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and antioxidant activities.

    Industry: The compound is explored for its use in developing new pharmaceuticals and nutraceuticals .

Comparison with Similar Compounds

Kadsuracoccinic acid A is unique among triterpenoids due to its specific structure and pharmacological activities. Similar compounds include:

This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIBKZDJHBYYMX-AVNVPESYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2C(=CCC3(C2(CCC3=C(C)CCC=C(C)C(=O)O)C)C)C1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]\3([C@]2(CC/C3=C(\C)/CC/C=C(/C)\C(=O)O)C)C)[C@@]1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological activity of Kadsuracoccinic acid A?

A1: this compound (1) demonstrated inhibitory activity against the cleavage of cultured individual Xenopus laevis cells at the blastular stage, with an IC50 value of 0.32 μg/mL []. This suggests potential anti-proliferative activity, at least in this specific experimental model.

Q2: What is the chemical structure of this compound?

A2: this compound is a novel 3,4-seco-lanostane triterpene. Its structure was elucidated using spectroscopic techniques, including 2D-NMR spectroscopy, and confirmed by X-ray crystallography []. This study represented the first report of a 3,4-seco-lanostane-type triterpene containing a 17(20)-ene functional group.

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